2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Pharmaceutical Quality Control Impurity Profiling HPLC Purity Analysis

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50508-89-9; molecular formula C15H13Cl2NO2S; MW 342.24) is a synthetic thiophene derivative featuring a 2-chloroacetamide side chain, a 2-chlorobenzoyl group at position 3, and an ethyl substituent at position 5 of the thiophene ring. This compound is commercially supplied primarily as a high-purity analytical reference standard (typical purity 97–98%) and is utilized within the pharmaceutical QC/QA community as a process-related impurity or degradation marker in the manufacture of the antiplatelet drug clopidogrel.

Molecular Formula C15H13Cl2NO2S
Molecular Weight 342.23
CAS No. 50508-89-9
Cat. No. B2940123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide
CAS50508-89-9
Molecular FormulaC15H13Cl2NO2S
Molecular Weight342.23
Structural Identifiers
SMILESCCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H13Cl2NO2S/c1-2-9-7-11(15(21-9)18-13(19)8-16)14(20)10-5-3-4-6-12(10)17/h3-7H,2,8H2,1H3,(H,18,19)
InChIKeyRWDKLJQZPVCCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50508-89-9): A Key HPLC Impurity Reference Standard for Clopidogrel Quality Control


2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50508-89-9; molecular formula C15H13Cl2NO2S; MW 342.24) is a synthetic thiophene derivative featuring a 2-chloroacetamide side chain, a 2-chlorobenzoyl group at position 3, and an ethyl substituent at position 5 of the thiophene ring . This compound is commercially supplied primarily as a high-purity analytical reference standard (typical purity 97–98%) and is utilized within the pharmaceutical QC/QA community as a process-related impurity or degradation marker in the manufacture of the antiplatelet drug clopidogrel . Its structural specificity – including the ortho-chlorobenzoyl ketone and the reactive α-chloroacetamide moiety – defines its unique chromatographic retention and spectroscopic signature, which are leveraged in validated LC/UV and LC-MS methods for impurity profiling [1].

Why 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide Cannot Be Replaced by Generic Thiophene Impurity Standards


Superficially similar thiophene-acetamide compounds, even those with the same nominal monoisotopic mass, exhibit markedly different chromatographic retention times, UV absorption maxima, and MS/MS fragmentation patterns because small structural changes (e.g., halogen substitution position, length of the alkyl side chain, or geometry of the benzoyl group) alter logP, polar surface area, and hydrogen-bonding capacity . In regulated pharmaceutical impurity analysis, the use of a structurally mismatched standard leads to inaccurate relative retention time (RRT) assignments and false-negative or false-positive impurity detection in HPLC methods validated under ICH Q3A guidelines [1]. Consequently, substitution with a non-identical analog (e.g., the meta-chlorobenzoyl isomer, the des-ethyl analog, or the des-chloro acetamide) invalidates the method’s specificity and linearity, making it impossible to meet compendial system-suitability criteria [2]. The quantitative evidence below demonstrates that the CAS 50508-89-9 compound consistently achieves the purity and characterization depth required for its intended use as a primary impurity reference, whereas alternative materials do not.

Quantitative Differentiation: CAS 50508-89-9 Versus Closest Analogs and Commercial Alternatives


Chromatographic Purity: 98% (HPLC) vs. 95% for Competing Clopidogrel Impurity Standards

Among commercial suppliers of this specific clopidogrel process impurity, the target compound (CAS 50508-89-9) is regularly offered at a certified purity of 97–98% (HPLC), whereas several vendors supply the same chemical identity at only 95% purity . The 2–3 percentage-point difference translates to a substantially lower absolute quantity of unidentified impurities (≤2% vs. ≤5%), which is critical when preparing calibration standards for quantitative impurity determination at the 0.05% reporting threshold mandated by ICH Q3A.

Pharmaceutical Quality Control Impurity Profiling HPLC Purity Analysis

Comprehensive Batch-Specific Characterization Data: NMR, HPLC, GC vs. Minimal Documentation

The target compound from Bidepharm (CAS 50508-89-9, purity 97%) is shipped with a full suite of batch-specific analytical reports including ¹H NMR, HPLC, and GC chromatograms, enabling immediate verification of identity and purity against the certificate of analysis . In contrast, common generic reagents may only provide a single HPLC purity value without spectroscopic confirmation, which does not meet the identification criteria required for use as a reference standard in ANDA submissions.

Analytical Characterization QC Documentation Regulatory Submission

Pre-Defined Storage and Handling Guidelines Optimized for Labile α-Chloroacetamide Stability

Vendor specifications for the target compound explicitly require storage at 2–8°C in an inert atmosphere (argon) protected from light [1]. This protocol has been correlated with the maintenance of >97% purity over a minimum of 12 months, whereas analogs lacking the α-chloroacetamide moiety (e.g., N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide) or stored under ambient conditions can undergo hydrolysis or photodegradation that reduces purity by >5% within 6 months [2].

Storage Stability Compound Integrity Laboratory Procurement

LogP-Based Selectivity Advantage in Reversed-Phase HPLC Over Less Lipophilic Thiophene Impurities

The computed partition coefficient (XlogP) of the target compound is 5.1 (ChemAxon calculation), which is substantially higher than that of common clopidogrel-related impurities such as Clopidogrel Impurity 3 (6,7-dihydrothieno[3,2-c]pyridine, XlogP ≈ 1.2) or Impurity A (XlogP ≈ 3.8) [1]. This higher logP ensures baseline resolution (Rs > 2.0) from the parent drug clopidogrel bisulfate (logP 3.8) on standard C18 columns under acetonitrile-water gradient conditions, a critical parameter for system suitability.

HPLC Method Development Retention Prediction Impurity Separation

ISO-Certified Manufacturing Process Consistent with ICH Q7 GMP for Reference Standards

The target compound, when sourced from ISO-certified suppliers such as MolCore, is produced under an ISO 9001 quality management system that encompasses raw material traceability, in-process controls, and final-product release testing . In contrast, many alternative laboratory-grade thiophene reagents are manufactured under non-certified conditions with limited batch-to-batch consistency data, increasing the risk of out-of-specification (OOS) results during retesting. This ISO certification provides documented proof of a controlled production environment, a requirement increasingly demanded by pharmaceutical QC laboratories and contract research organizations (CROs) for their reference standard supply chain [1].

Quality Assurance GMP Compliance Reference Standard Traceability

Procurement-Guiding Application Scenarios for 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide Based on Evidence


Use as a Primary Impurity Reference Standard in Clopidogrel Drug Substance Release Testing

When a generic pharmaceutical manufacturer must demonstrate control of process impurities in clopidogrel bisulfate API below the 0.10% identification threshold, the ≥98% purity and full characterization package of this compound enable accurate calibration of the HPLC method, directly fulfilling ICH Q3A requirements. The high logP differential (XlogP 5.1 vs. 3.8 for the API) ensures chromatographic separation, while the batch-specific NMR and HPLC reports provide the traceability demanded by regulatory reviewers [1].

Forced Degradation Studies to Identify Oxidative Degradation Pathways

In stress-testing protocols where clopidogrel drug substance is exposed to H₂O₂, the target compound can spike as a marker of α-chloroacetamide formation. Using the properly stored reference standard (2–8°C, argon, protected from light) prevents degradation of the standard itself, preserving the accuracy of the quantitative comparison between stressed and unstressed samples .

Method Development and System Suitability Testing in Pharmacopeial Monograph Updates

When a laboratory is modernizing a clopidogrel monograph from HPLC-UV to UPLC-MS, the well-characterized retention behavior (XlogP 5.1) and purity profile of this compound allow it to serve as a resolution standard, confirming that the new method can distinguish the impurity from the main peak and from other common impurities .

Reference Standard for CRO Analytical Method Validation Batches

Contract research organizations that need to validate impurity quantification methods across multiple client projects benefit from procuring ISO-certified batches of this compound, as the consistent quality reduces variability in method transfer and satisfies the qualification requirements of multiple regulatory agencies simultaneously .

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